1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- is a complex organic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- involves multiple steps, starting with the preparation of the benzofuran derivative. The benzofuran derivative is then reacted with a dioxolane precursor under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield corresponding diols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The benzofuran moiety may contribute to the compound’s binding affinity and specificity, while the dioxolane ring can influence its solubility and stability.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in their substituents, leading to variations in their biological activities and applications.
Benzofuran derivatives: Compounds with the benzofuran moiety exhibit diverse pharmacological properties and are used in various therapeutic areas.
Dioxolane derivatives: These compounds are known for their stability and are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- lies in its combination of these three structural elements, which imparts distinct chemical and biological properties.
Properties
CAS No. |
98532-67-3 |
---|---|
Molecular Formula |
C14H11Cl2N3O3 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-[[2-(5,7-dichloro-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-10-3-9-4-12(22-13(9)11(16)5-10)14(20-1-2-21-14)6-19-8-17-7-18-19/h3-5,7-8H,1-2,6H2 |
InChI Key |
DSBJCXOOXAUGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.